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molecular formula C7H13NO2 B8285061 2-Ethyl-2-methylacetoacetamide

2-Ethyl-2-methylacetoacetamide

Cat. No. B8285061
M. Wt: 143.18 g/mol
InChI Key: KHSVWMWWGQUWRY-UHFFFAOYSA-N
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Patent
US05922916

Procedure details

2-Ethylacetoacetamide (21.0 g, 163 mmol) and 50 mL of methanol were charged to a 100 mL, 4-necked flask which was equipped with a thermometer, a nitrogen blanket line atop a condenser, an addition funnel, and a magnetic stirrer. The mixture was stirred until a homogeneous solution was obtained. To the solution was added 14.3 g of 50% aqueous sodium hydroxide solution (179 mmol, 1.1 eq), and the resulting mixture was stirred at ambient temperature for 30 minutes. Methyl iodide (25.4 g, 179 mmol, 1.1 eq) was then added to the reaction mixture through the addition funnel in 30 minutes. Upon the completion of the addition, the reaction mixture was stirred for 14 hours at ambient temperature. After this period, all volatile components were removed at 60° C./20 mmHg. The solid residue was dissolved in 100 mL of water and extracted with ethyl acetate (3×100 mL). After the ethyl acetate was removed in vacuo from the combined extracts, 20.2 g of a white solid was obtained. Crude yield: 87%.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:7]([CH3:9])=[O:8])[C:4]([NH2:6])=[O:5])[CH3:2].[OH-].[Na+].[CH3:12]I>CO>[CH2:1]([C:3]([CH3:12])([C:7]([CH3:9])=[O:8])[C:4]([NH2:6])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)C(C(=O)N)C(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25.4 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Upon the completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 14 hours at ambient temperature
Duration
14 h
WAIT
Type
WAIT
Details
After this period
CUSTOM
Type
CUSTOM
Details
all volatile components were removed at 60° C./20 mmHg
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
CUSTOM
Type
CUSTOM
Details
After the ethyl acetate was removed in vacuo from the combined extracts

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)N)(C(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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